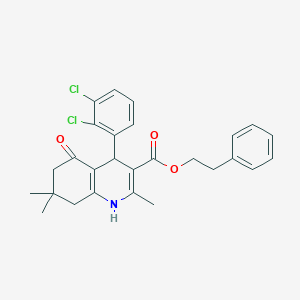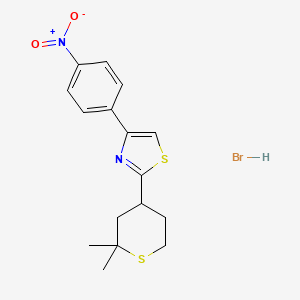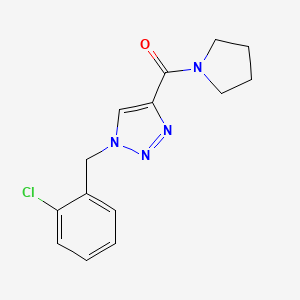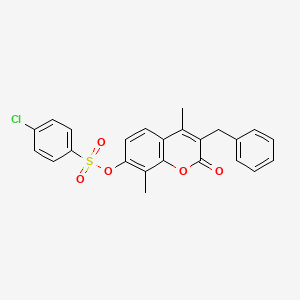![molecular formula C29H29NO B5207103 N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)
N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine, also known as BBE, is a chemical compound that belongs to the family of phenylethylamines. It is a synthetic compound that has been extensively studied for its potential use in scientific research. BBE is known to have a variety of biochemical and physiological effects, making it a promising candidate for research in various fields.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine is not fully understood. However, it is believed to work by affecting the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This compound is also believed to have an effect on the immune system, although the exact mechanism of this effect is not yet known.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This compound has also been found to have an effect on the immune system, although the exact mechanism of this effect is not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities. It is also stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its effects are not fully understood. It also has potential side effects that need to be further studied.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine. One area of research is the potential use of this compound in the treatment of depression, anxiety, and other mood disorders. Another area of research is the potential use of this compound in the treatment of cancer and other diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the immune system.
Métodos De Síntesis
The synthesis of N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine involves a multi-step process that requires several chemical reactions. The first step involves the reaction of benzyl chloride with 3-hydroxybenzaldehyde to form 3-benzylbenzaldehyde. This intermediate is then reacted with benzyl bromide to form N-benzyl-3-benzylbenzamide. The final step involves the reduction of this intermediate with lithium aluminum hydride to form this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for research in various fields. This compound has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-benzyl-2-phenyl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO/c1-4-11-25(12-5-1)19-20-30(22-26-13-6-2-7-14-26)23-28-17-10-18-29(21-28)31-24-27-15-8-3-9-16-27/h1-18,21H,19-20,22-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNODZKIAJOAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)


![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5207059.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)


![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)